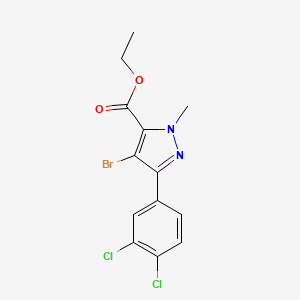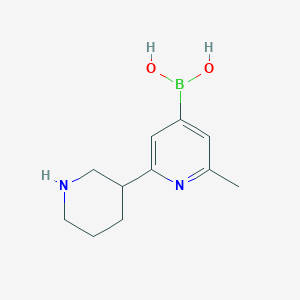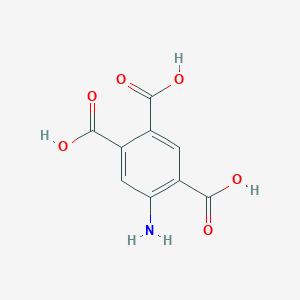
5-Aminobenzene-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Benzenetricarboxylic acid, 5-amino- is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzenetricarboxylic acid, where an amino group is substituted at the 5th position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1,2,4-Benzenetricarboxylic acid, 5-amino- typically involves a multi-step synthesis starting from 1,2,4-Benzenetricarboxylic acid. The process generally includes nitration followed by reduction. Here is a common synthetic route:
Nitration: 1,2,4-Benzenetricarboxylic acid is dissolved in a nitric acid environment and reacted with sulfuric acid to introduce a nitro group at the 5th position, forming 5-nitro-1,2,4-Benzenetricarboxylic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogen in the presence of a catalyst, such as palladium on carbon, in methanol.
Industrial Production Methods: Industrial production of 1,2,4-Benzenetricarboxylic acid, 5-amino- follows similar steps but utilizes continuous flow reactors to enhance efficiency and safety. The use of microchannel reactors allows for better heat and mass transfer, reducing the risk of hazardous reactions and improving overall yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 5-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 5-nitroso-1,2,4-Benzenetricarboxylic acid.
Reduction: 1,2,4-Benzenetricarboxylic acid, 5-amino- alcohol derivatives.
Substitution: N-acyl or N-alkyl derivatives of 1,2,4-Benzenetricarboxylic acid, 5-amino-.
Wissenschaftliche Forschungsanwendungen
1,2,4-Benzenetricarboxylic acid, 5-amino- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and supramolecular hydrogels
Wirkmechanismus
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 5-amino- involves its interaction with various molecular targets:
Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Pathways Involved: It can modulate enzymatic activities by acting as a competitive inhibitor or substrate analog, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Benzenetricarboxylic acid, 5-amino- can be compared with other benzenetricarboxylic acid derivatives:
1,2,3-Benzenetricarboxylic acid (hemimellitic acid): More symmetric, used in the construction of polymers with different structural topologies.
1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid): Extensively used as a ligand in the synthesis of metal-organic frameworks and coordination polymers.
Uniqueness: 1,2,4-Benzenetricarboxylic acid, 5-amino- is unique due to the presence of an amino group, which enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
61837-54-5 |
|---|---|
Molekularformel |
C9H7NO6 |
Molekulargewicht |
225.15 g/mol |
IUPAC-Name |
5-aminobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H7NO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
HWQWXHOUDFEZCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(=O)O)N)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



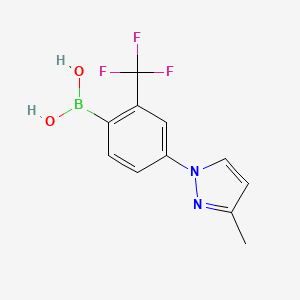
![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)


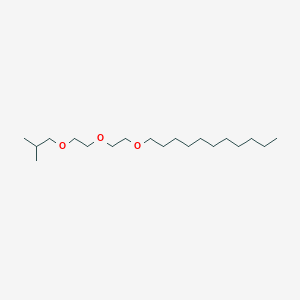

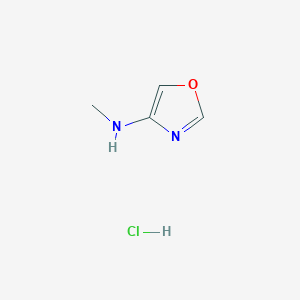
![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)
